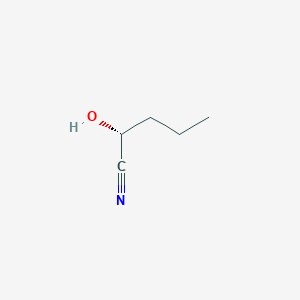

(R)-2-Hydroxypentanenitrile

Description

Structure

3D Structure

Properties

CAS No. |

10021-63-3 |

|---|---|

Molecular Formula |

C5H9NO |

Molecular Weight |

99.13 g/mol |

IUPAC Name |

(2R)-2-hydroxypentanenitrile |

InChI |

InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h5,7H,2-3H2,1H3/t5-/m1/s1 |

InChI Key |

AANFRDGJHYLLAE-RXMQYKEDSA-N |

SMILES |

CCCC(C#N)O |

Isomeric SMILES |

CCC[C@H](C#N)O |

Canonical SMILES |

CCCC(C#N)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for R 2 Hydroxypentanenitrile

Biocatalytic Approaches

Biocatalytic methods offer several advantages over traditional chemical synthesis, including mild reaction conditions, high stereoselectivity, and reduced environmental impact. preprints.org Hydroxynitrile lyases (HNLs) are a key class of enzymes utilized in the synthesis of chiral cyanohydrins such as (R)-2-hydroxypentanenitrile. preprints.orgacs.org

Chemo-Enzymatic Strategies

Chemo-enzymatic strategies combine the strengths of both biocatalysis and chemical catalysis to create efficient and elegant synthetic routes. rsc.org These one-pot or sequential cascades can lead to more complex molecules and can overcome limitations of purely enzymatic or chemical approaches. mdpi.comsemanticscholar.org

In the context of cyanohydrin synthesis, a chemo-enzymatic approach might involve the HNL-catalyzed formation of the chiral cyanohydrin, followed by an immediate in-situ chemical protection or transformation step. ftb.com.hrrsc.org This is particularly useful because cyanohydrins can be unstable, and immediate derivatization can prevent the reverse reaction (decomposition back to the aldehyde and HCN). mdpi.comsemanticscholar.org For example, an HNL-catalyzed synthesis of a cyanohydrin can be coupled with an in-line protection step using acetic anhydride (B1165640) to form the more stable O-acetylcyanohydrin. semanticscholar.org

Another strategy involves the dynamic kinetic resolution of a racemic starting material. This can be achieved by coupling a lipase-catalyzed acylation with a racemization catalyst. semanticscholar.org While this specific example applies to amines, similar principles can be applied to cyanohydrins. A lipase (B570770) with appropriate enantioselectivity can be used to selectively acylate one enantiomer of a racemic cyanohydrin mixture, allowing for the separation of the two enantiomers. mdpi.com If this is combined with a method to racemize the unreacted cyanohydrin enantiomer, it is theoretically possible to convert the entire racemic mixture into a single, enantiopure acylated product.

Chemo-enzymatic cascades have also been developed where the HNL is part of a multi-step enzymatic pathway. For instance, a cascade could involve an initial oxidation of an alcohol to an aldehyde by an alcohol dehydrogenase, followed by the HNL-catalyzed addition of cyanide. mdpi.com Such multi-enzyme systems often require cofactor regeneration systems to be economically viable. mdpi.com

An in-depth look at the enantioselective synthesis of this compound reveals a variety of sophisticated methodologies, primarily centered around biocatalysis and, to a lesser extent, organocatalytic and metal-catalyzed approaches. These methods are crucial for obtaining the enantiomerically pure compound, a valuable building block in organic synthesis.

The synthesis of enantiomerically pure this compound is most prominently achieved through enzymatic methods. These biocatalytic strategies offer high selectivity under mild reaction conditions.

Reductase-Catalyzed Enantioselective Reduction of 3-Oxopentanenitrile

A key chemo-enzymatic strategy for producing this compound involves the enantioselective reduction of a precursor ketone. tandfonline.comoup.comtandfonline.comnih.govjst.go.jp Specifically, the process starts with the reduction of 3-oxopentanenitrile. tandfonline.comoup.comtandfonline.comnih.govjst.go.jp

One reported method utilizes a reductase, designated as S1, to catalyze the asymmetric reduction of 3-oxopentanenitrile. tandfonline.comoup.comtandfonline.comnih.govjst.go.jp This enzymatic reduction yields (R)-3-hydroxypentanenitrile with an enantiomeric excess (ee) of 81.5%. tandfonline.comoup.comtandfonline.comnih.govjst.go.jp While this initial step provides the desired (R)-enantiomer, the optical purity is not yet sufficient for many applications, which often demand an ee greater than 99%. tandfonline.com To enhance the enantiomeric purity, a subsequent kinetic resolution step is employed. tandfonline.comoup.comtandfonline.comnih.govjst.go.jp

The development of robust and stereocomplementary carbonyl reductases has been a significant advancement. researchgate.net For instance, recombinant carbonyl reductases, such as one from Candida magnoliae (CMCR), have demonstrated high efficiency in reducing various aromatic β-ketonitriles to their corresponding (R)-β-hydroxy nitriles with excellent enantioselectivity (97–99% ee) and high yields (85–92%). organic-chemistry.orgacs.org These enzyme-based systems, often coupled with a cofactor regeneration system like glucose/glucose dehydrogenase, offer an advantage over whole-cell biocatalysts by eliminating side reactions such as α-ethylation. organic-chemistry.orgacs.org

| Enzyme/Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Reductase S1 | 3-Oxopentanenitrile | (R)-3-Hydroxypentanenitrile | 81.5% | - |

| Recombinant Carbonyl Reductase (CMCR) from Candida magnoliae | Aromatic β-Ketonitriles | (R)-β-Hydroxy nitriles | 97-99% | 85-92% |

| Rhodotorula rubra (whole cells) | β-Ketonitriles | (S)-β-Hydroxynitriles | 90-99% | - |

| Fungus Curvularia lunata | β-Ketonitriles | (S)-β-Hydroxy nitriles | 40-98% | 41-77% |

Lipase-Catalyzed Kinetic Resolution and Enantiomeric Enrichment

Lipase-catalyzed kinetic resolution is a widely used and effective method for obtaining enantiomerically pure 2-hydroxypentanenitrile. ubbcluj.roresearchgate.net This technique relies on the ability of lipases to selectively acylate or hydrolyze one enantiomer of a racemic mixture at a much faster rate than the other. ubbcluj.roresearchgate.netscielo.bruniovi.es

In a notable example, the enantiomeric excess of (R)-3-hydroxypentanenitrile, initially at 81.5% ee from a reductase-catalyzed reduction, was further enhanced. tandfonline.comoup.comtandfonline.comnih.govjst.go.jp The (R)-enriched alcohol was first converted to its corresponding n-butyrate ester. tandfonline.comoup.comtandfonline.comnih.gov Subsequently, this ester underwent enantioselective hydrolysis catalyzed by a lipase. tandfonline.comoup.comtandfonline.comnih.gov Lipase PS from Pseudomonas cepacia has been shown to be particularly effective, demonstrating high (R)-selectivity with an enantiomeric ratio (E value) of 73 for the hydrolysis of (±)-1-(cyanomethyl)propyl n-butyrate. tandfonline.comirb.hr This is an improvement over the E value of 53 reported for the hydrolysis of the corresponding acetate (B1210297) ester. tandfonline.com This enzymatic hydrolysis selectively consumes the (S)-ester, leaving behind the desired (R)-3-hydroxypentanenitrile with an ee greater than 99% and in high yield. tandfonline.comoup.comtandfonline.comnih.gov

The choice of lipase, acyl donor, and solvent can significantly influence the efficiency and selectivity of the resolution. uniovi.esbenthamdirect.com For instance, lipases such as those from Candida antarctica (CAL-A and CAL-B) and Pseudomonas cepacia (PSL-C) have been successfully used for the kinetic resolution of various cyanohydrins. uniovi.es Dynamic kinetic resolution (DKR) represents a more advanced approach, where the less reactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. ubbcluj.robenthamdirect.comnih.gov This is often achieved by combining the lipase-catalyzed enantioselective acylation with a base-catalyzed racemization of the cyanohydrin. ubbcluj.robenthamdirect.com

| Lipase | Substrate | Reaction Type | (R)-Product ee | Yield |

| Lipase PS (Pseudomonas cepacia) | (±)-1-(Cyanomethyl)propyl n-butyrate | Hydrolysis | >99% | 75.1% |

| Lipase PS (Pseudomonas cepacia) | Racemic cyanohydrins | Acylation | Up to E=314 | - |

| Candida antarctica Lipase B (CALB) | (±)-Mandelonitrile | Transesterification | (S)-acetate >98% | - |

| Lipase from Alcaligenes sp. | (±)-Mandelonitrile | Kinetic Resolution | - | - |

Transcyanation Reactions

Enzymatic transcyanation reactions, catalyzed by hydroxynitrile lyases (HNLs), provide a direct route to chiral cyanohydrins. researchgate.netekb.egekb.egresearchgate.netresearchgate.net These enzymes catalyze the addition of a cyanide group to an aldehyde or ketone. ekb.egresearchgate.netd-nb.info Acetone cyanohydrin is commonly used as a safer, in-situ source of hydrogen cyanide. ubbcluj.roekb.egekb.egresearchgate.net

(R)-oxynitrilases, such as the one derived from almonds (Prunus amygdalus), are frequently employed to produce (R)-cyanohydrins with high enantiomeric purity. researchgate.netekb.egekb.egresearchgate.net The use of a biphasic solvent system, typically an ether and a buffer, is often crucial for achieving optimal optical purity by minimizing the non-enzymatic background reaction. researchgate.netresearchgate.net For example, an (R)-oxynitrilase-catalyzed transcyanation was used to prepare (R)-(+)-5-bromo-2-hydroxypentanenitrile, a precursor for the synthesis of (R,R)-2,3-disubstituted piperidines. researchgate.net The reaction conditions, including pH and temperature, have a significant impact on both the reaction rate and the enantiomeric excess of the product. researchgate.net

| Enzyme | Substrate Aldehyde | Cyanide Source | Product | Enantiomeric Excess (ee) | Yield |

| (R)-Oxynitrilase (Prunus amygdalus) | ω-Bromoaldehydes | HCN | (R)-ω-Bromocyanohydrins | High | - |

| (R)-Oxynitrilase (Prunus amygdalus) | Various aldehydes | Acetone cyanohydrin | (R)-Cyanohydrins | High | - |

| Hydroxynitrile lyase from Eriobotrya japonica (EjHNL) | Benzaldehyde | Acetone cyanohydrin | (R)-Mandelonitrile | High | - |

Organocatalytic Asymmetric Synthesis

While biocatalysis is a dominant strategy, organocatalytic methods are also being explored for the asymmetric synthesis of cyanohydrins.

Chiral Ligand Design and Catalyst Development

Information specifically on the chiral ligand design and catalyst development for the organocatalytic asymmetric synthesis of this compound is not detailed in the provided search results. However, the broader field of organocatalytic asymmetric cyanation of aldehydes is well-established and relies on the development of chiral catalysts, such as cyclic dipeptides, to induce enantioselectivity. ekb.egd-nb.info

Mechanistic Studies of Organocatalyzed Cyanosilylation and Hydrocyanation

Detailed mechanistic studies for the organocatalyzed synthesis of this compound were not found in the search results. The general mechanism for organocatalyzed hydrocyanation involves the activation of the aldehyde by the chiral catalyst, followed by the enantioselective addition of the cyanide nucleophile.

Metal-Catalyzed Asymmetric Synthesis

The use of chiral metal complexes represents another avenue for the enantioselective synthesis of cyanohydrins. Chiral complexes of metals like titanium and aluminum have been developed for the asymmetric addition of cyanide to aldehydes. ekb.eg However, specific examples and detailed research findings concerning the metal-catalyzed asymmetric synthesis of this compound were not available in the provided search results.

Metal-Catalyzed Asymmetric Synthesis

Chiral Metal Complex-Mediated Cyanation

The catalytic asymmetric addition of cyanide to aldehydes is a powerful method for forming carbon-carbon bonds and has been the subject of extensive research. diva-portal.org Chiral Lewis acidic metal complexes are prominent catalysts for this transformation. diva-portal.org Vanadium and Titanium-based complexes, in particular, have proven effective for the asymmetric cyanation of a range of aldehydes. beilstein-journals.org

Vanadium(V)-salen complexes have been successfully employed as catalysts for the enantioselective O-acetyl cyanation of aldehydes, using potassium cyanide (KCN) as an inexpensive and non-volatile cyanide source in the presence of acetic anhydride. iitm.ac.in Similarly, polymeric Vanadium(V)-salen complexes can catalyze the asymmetric addition of trimethylsilyl (B98337) cyanide (TMSCN) to various aldehydes, achieving high yields and chiral induction. iitm.ac.in Another approach involves the cyanoformylation of aldehydes using a chiral vanadium-salen catalyst with ethyl cyanoformate as the cyanide source, a reaction that can be enhanced by an imidazole (B134444) cocatalyst. thieme-connect.comthieme-connect.com

While many studies focus on aromatic aldehydes, these catalytic systems are also applicable to aliphatic aldehydes such as butanal. For instance, the direct hydrocyanation of n-butanal using hydrogen cyanide (HCN) is a known transformation. researchgate.net The key to enantioselectivity lies in the chiral metallic catalyst, which coordinates to the aldehyde and directs the nucleophilic attack of the cyanide anion.

Table 1: Representative Chiral Metal Complex Systems for Asymmetric Cyanation of Aldehydes Note: Data represents general findings for aldehydes; specific results for butanal may vary.

| Catalyst System | Ligand Type | Cyanide Source | Typical Product | Reported Enantiomeric Excess (ee) | Citations |

| Polymeric V(V) Complex | Salen | KCN / Acetic Anhydride | O-Acetyl Cyanohydrin | Up to 96% | iitm.ac.in |

| V(V) Salen Complex | Salen | Ethyl Cyanoformate | O-Ethoxycarbonyl Cyanohydrin | 76-97% | thieme-connect.com |

| Polymeric V(V) Complex | Salen | TMSCN | O-Silyl Cyanohydrin | Up to 96% | iitm.ac.in |

| Ti(IV) Complex | Schiff Base | TMSCN | O-Silyl Cyanohydrin | 20-96% | diva-portal.org |

| Co₃Ln₂ Clusters | Chiral Ligands | TMSCN | O-Silyl Cyanohydrin | Up to 78% | acs.org |

Ligand Scaffolds and Stereochemical Control

The efficacy of chiral metal-mediated cyanation is critically dependent on the structure of the organic ligand coordinated to the metal center. diva-portal.org These ligands create a defined chiral environment that forces the reaction to proceed stereoselectively.

Salen ligands, which are tetradentate Schiff bases, are among the most common and successful scaffolds used in these reactions, particularly with titanium and vanadium centers. diva-portal.orgbeilstein-journals.org The stereochemical outcome is controlled by the chirality of the diamine bridge component of the salen ligand (e.g., from (R,R)-cyclohexane-1,2-diamine), which dictates the facial selectivity of the cyanide attack on the coordinated aldehyde.

Beyond salen complexes, other ligand systems have been explored. Chiral guanidines, for example, can act as effective organocatalysts or be used in conjunction with metal catalysts like Cu(I) to promote asymmetric cyanation reactions. rsc.orgrsc.org TADDOL-derived phosphine-phosphite ligands have been implemented in nickel-catalyzed hydrocyanation of vinylarenes, demonstrating the versatility of ligand design in achieving high enantioselectivity. uni-koeln.de The fundamental principle involves the catalyst activating the aldehyde via a Lewis acidic site and the cyanide source via a Lewis basic site, often within the same bifunctional catalytic complex, to facilitate a highly organized and stereoselective transition state. beilstein-journals.orgrsc.org

Chiral Pool and Stereoselective Derivatization Approaches

An alternative to direct asymmetric synthesis involves utilizing readily available chiral molecules (the "chiral pool") and modifying them through stereoselective reactions to arrive at the target compound.

Access via Reductive Ring-Opening of Chiral Lactams

A sophisticated strategy for generating enantiopure acyclic building blocks, such as precursors to this compound, employs phenylglycinol-derived oxazolopiperidone lactams. diva-portal.org These bicyclic lactam scaffolds serve as rigid chiral templates that can be functionalized and subsequently opened to reveal a linear, functionalized, and stereochemically defined carbon chain. diva-portal.org

The key transformation is a reductive ring-opening of both the oxazolidine (B1195125) and lactam rings. thieme-connect.com This is effectively accomplished using reagents such as lithium amidotrihydroborate (LiNH₂BH₃), which is generated in situ from the deprotonation of a borane-ammonia complex. thieme-connect.com This process cleaves the C-N and C-O bonds of the lactam system, leading to the formation of diversely substituted chiral building blocks like 5-aminopentanols, 5-hydroxypentanoic acids, or 5-hydroxypentanenitriles, depending on the subsequent workup and removal of the chiral auxiliary. diva-portal.orgthieme-connect.com This methodology provides a reliable route to enantiopure five-carbon linear structures from which this compound or its derivatives can be synthesized. thieme-connect.com

Stereoselective Alkylation and Functionalization

The chiral lactam approach offers significant flexibility, as the scaffold can be modified prior to the ring-opening step. Stereoselective alkylation at the α-position to the lactam carbonyl allows for the introduction of various substituents. iitm.ac.in This dialkylation can generate a quaternary stereocenter on the lactam ring with high stereocontrol. iitm.ac.in

Following this functionalization, the subsequent reductive ring-opening sequence yields acyclic chiral building blocks that incorporate the newly introduced substituents. diva-portal.org This strategy enables access to a wide range of complex chiral molecules, including 4,4-disubstituted O-protected 5-hydroxypentanenitriles. diva-portal.org The stereochemical outcome of the alkylation is influenced by the existing stereocenters on the phenylglycinol-derived lactam, demonstrating a powerful method for substrate-controlled functionalization.

Classical Cyanohydrin Formation Methodologies

The traditional method for synthesizing cyanohydrins is the direct addition of hydrogen cyanide (HCN) across the carbon-oxygen double bond of an aldehyde or ketone. researchgate.netrsc.orgwikipedia.org This reaction, when applied to butanal, produces 2-hydroxypentanenitrile.

The process is typically catalyzed by a base. rsc.orgwikipedia.org A small amount of base (e.g., sodium cyanide or potassium cyanide) is used to generate the cyanide anion (CN⁻), which is the active nucleophile. researchgate.netrsc.orgwikipedia.org The mechanism involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of butanal. researchgate.netrsc.org This step forms a tetrahedral alkoxide intermediate, which is then protonated by a molecule of HCN, yielding the final cyanohydrin product and regenerating the cyanide anion catalyst. researchgate.netrsc.org

Because butanal is a prochiral molecule and the classical cyanide nucleophile is achiral, this method results in the formation of a racemic mixture, containing equal amounts of this compound and (S)-2-Hydroxypentanenitrile. wikipedia.org Due to the high toxicity of HCN, alternative procedures often generate it in situ by adding a strong acid to a mixture of the aldehyde and a cyanide salt like sodium cyanide (NaCN). rsc.orgnih.gov

Chemical Transformations and Synthetic Utility of R 2 Hydroxypentanenitrile

Derivatization at the Hydroxyl Group

The hydroxyl (-OH) group of (R)-2-Hydroxypentanenitrile is a primary site for derivatization. These transformations are typically performed for one of two reasons: to "protect" the hydroxyl group from undesired reactions during subsequent synthetic steps or to "activate" it by converting it into a better leaving group for nucleophilic substitution reactions. masterorganicchemistry.comgcms.cz

Protection of the hydroxyl group is a common strategy to prevent its interference in reactions targeting the nitrile functionality. This is often achieved through esterification or etherification.

Esterification: The hydroxyl group can be converted into an ester. A notable example is the Mitsunobu reaction, which allows for esterification under mild conditions with an inversion of stereochemistry, although retention can be achieved depending on the substrate and conditions. Research has shown that this compound can be esterified with phenylacetic acid using Mitsunobu conditions to yield (R)-(phenylacetoxy)pentanenitrile with retention of the original configuration. epo.org This product was obtained as a colorless oil with a 60% yield. epo.org Another method involves reacting the alcohol with an acid anhydride (B1165640) in the presence of a base like pyridine. epo.org Enzymatic acylation, for instance using lipase (B570770) A from Candida antarctica, represents a highly selective method for the esterification of similar hydroxycyanohydrins. researchgate.net

Etherification: Conversion to an ether, such as a silyl (B83357) ether, is another prevalent protection strategy. Silylation involves reacting the alcohol with a silylating agent, like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form a tert-butyl-dimethylsilyl (TBDMS) ether. sigmaaldrich.com TBDMS ethers are known for their stability and are less sensitive to moisture compared to other silyl ethers. sigmaaldrich.com This protection is advantageous for reactions that are incompatible with the acidic proton of a hydroxyl group.

Table 1: Examples of Esterification and Etherification Reactions This table is interactive. Click on the headers to sort.

| Transformation | Reagent(s) | Product | Purpose | Configuration | Yield | Reference |

|---|---|---|---|---|---|---|

| Esterification | Phenylacetic acid, DEAD, PPh₃ (Mitsunobu) | (R)-(Phenylacetoxy)pentanenitrile | Protection/Activation | Retained | 60% | epo.org |

| Esterification | 4-Nitrophenylacetic acid, DEAD, PPh₃ (Mitsunobu) | (R)-(4-Nitrophenylacetoxy)pentanenitrile | Protection/Activation | Retained | 70% | epo.org |

| Esterification | Phenylacetic anhydride, Pyridine | (R)-(Phenylacetoxy)pentanenitrile | Protection | Retained | N/A | epo.org |

| Etherification (Silylation) | MTBSTFA | (R)-2-(tert-Butyldimethylsilyloxy)pentanenitrile | Protection | Retained | N/A | sigmaaldrich.com |

The hydroxyl group is inherently a poor leaving group because hydroxide (B78521) (HO⁻) is a strong base. pressbooks.publibretexts.org To facilitate nucleophilic substitution reactions at the C-2 position, the -OH group must first be converted into a more stable, weaker base that can act as a good leaving group. masterorganicchemistry.comlibretexts.org

Sulfonate Esters: A highly effective method that preserves the stereochemistry at the chiral center is the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). masterorganicchemistry.com These groups are excellent leaving groups. For instance, (R)-2-hydroxy-valeronitrile can be converted into its corresponding tosylate. epo.org This tosylate can then undergo an Sₙ2 reaction with a nucleophile, such as an acetate (B1210297) anion, leading to an inversion of configuration. epo.org

Halides: The hydroxyl group can also be directly replaced by a halide. Reagents like thionyl chloride (SOCl₂) or phosphorus trihalides (e.g., PBr₃) are commonly used for this transformation. libretexts.org These reactions proceed by first forming a reactive intermediate with a "super leaving group" that is then displaced by the halide ion in an Sₙ2 reaction. libretexts.org This process typically results in an inversion of the stereocenter's configuration.

Table 2: Conversion of the Hydroxyl Group to a Leaving Group This table is interactive. Click on the headers to sort.

| Leaving Group | Reagent(s) | Intermediate/Product | Mechanism | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine | (R)-Pentanenitrile-2-yl tosylate | Nucleophilic Acyl Substitution | Retention | masterorganicchemistry.comepo.org |

| Mesylate | Methanesulfonyl chloride (MsCl), Et₃N | (R)-Pentanenitrile-2-yl mesylate | Nucleophilic Acyl Substitution | Retention | masterorganicchemistry.com |

| Chloride | Thionyl chloride (SOCl₂) | (S)-2-Chloropentanenitrile | Sₙ2 | Inversion | libretexts.org |

| Bromide | Phosphorus tribromide (PBr₃) | (S)-2-Bromopentanenitrile | Sₙ2 | Inversion | libretexts.org |

Transformations of the Nitrile Functionality

The nitrile (-C≡N) group is a valuable functional handle that can be transformed into a variety of other nitrogen-containing groups, most notably carboxylic acids, primary amines, and amides. cymitquimica.com

The hydrolysis of the nitrile group provides a direct route to α-hydroxy carboxylic acids, which are important chiral synthons. This transformation can be achieved under acidic, basic, or enzymatic conditions. savemyexams.comlibretexts.org

Acid Hydrolysis: The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl). libretexts.org The reaction involves the addition of two equivalents of water across the carbon-nitrogen triple bond, ultimately forming the carboxylic acid and an ammonium (B1175870) salt as a byproduct. libretexts.org

Alkaline Hydrolysis: Alternatively, the nitrile can be heated with an aqueous alkali solution, such as sodium hydroxide (NaOH). libretexts.org This initially produces the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. libretexts.org A subsequent acidification step with a strong acid is required to protonate the carboxylate and isolate the free α-hydroxy carboxylic acid. libretexts.org

Enzymatic Hydrolysis: Biocatalytic methods offer a milder alternative to harsh chemical conditions. google.com Enzymes such as nitrilases can directly convert a nitrile to the corresponding carboxylic acid and ammonia in an aqueous solution, often at ambient temperature and with high selectivity. google.com

Table 3: Hydrolysis of the Nitrile Group to a Carboxylic Acid This table is interactive. Click on the headers to sort.

| Hydrolysis Type | Reagent(s) | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Acid | Dilute HCl, H₂O, heat | - | (R)-2-Hydroxypentanoic acid | libretexts.org |

Reduction of the nitrile functionality in this compound leads to the formation of (R)-1-amino-2-pentanol, a chiral β-amino alcohol. These compounds are significant structural motifs in many biologically active molecules and are valuable as chiral ligands.

Catalytic Hydrogenation: This is a common method for nitrile reduction. The reaction is typically carried out under a hydrogen atmosphere in the presence of a metal catalyst. google.comcore.ac.uk Catalysts such as Palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel are effective. google.com For example, the hydrogenation of related benzyloxy-alkylnitriles using a Pd(OH)₂/C catalyst successfully yields amino alcohols. core.ac.uk

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also widely used to convert nitriles to primary amines. The reaction is typically performed in an anhydrous ether solvent. A more selective reagent system, such as sodium borohydride (B1222165) combined with a nickel salt (NaBH₄/NiCl₂), has been shown to chemoselectively reduce the cyano group in cyanohydrins. acs.org

Table 4: Reduction of the Nitrile Group to a Primary Amine This table is interactive. Click on the headers to sort.

| Reduction Method | Reagent(s) | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni or PtO₂ | (R)-1-Amino-2-pentanol | google.com |

| Catalytic Hydrogenation | H₂, Pd(OH)₂/C | (R)-1-Amino-2-pentanol | core.ac.uk |

Beyond complete hydrolysis or reduction, the nitrile group can undergo other useful transformations.

Amidation: Partial hydrolysis of the nitrile yields an α-hydroxy amide. This can be challenging to achieve with high selectivity using standard chemical methods, which often lead to the carboxylic acid. However, enzymatic methods provide an excellent solution. Nitrile hydratase (NHase) enzymes can hydrate (B1144303) a nitrile to the corresponding amide with high efficiency and selectivity, avoiding over-hydrolysis. google.com This chemoenzymatic process is used industrially for the synthesis of various amides. google.com

Other Transformations: The nitrile group can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. For example, nitriles are known to undergo cycloaddition reactions. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry," where an azide (B81097) reacts with a terminal alkyne to form a 1,2,3-triazole ring. science.gov While this specific reaction requires an alkyne, it illustrates the broader reactivity patterns of nitrogen-containing functional groups like nitriles and azides in building complex heterocyclic systems. science.gov

Table 5: Amidation and Other Transformations of the Nitrile Group This table is interactive. Click on the headers to sort.

| Transformation | Reagent(s)/Method | Product | Reference |

|---|---|---|---|

| Amidation (Hydration) | Nitrile Hydratase (NHase) enzyme | (R)-2-Hydroxypentanamide | google.com |

| Cycloaddition (Illustrative) | Azides (in related systems) | Triazoles | science.gov |

Application as a Chiral Building Block in Complex Molecule Synthesis

This compound serves as a valuable chiral synthon in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a nitrile group at a defined stereocenter, allows for a variety of chemical transformations. This makes it and structurally related chiral hydroxynitriles key starting materials and intermediates for the construction of more complex, high-value molecules. These applications are particularly prominent in the synthesis of nitrogen-containing heterocycles, natural products, and advanced intermediates for the pharmaceutical and agrochemical industries.

Synthesis of Chiral Piperidines and Nitrogen Heterocycles

The five-carbon backbone of hydroxypentanenitrile makes it an ideal precursor for the synthesis of piperidine (B6355638) rings, a common scaffold in many natural products and pharmaceutical agents. researchgate.net Advanced synthetic strategies often utilize chiral lactams derived from amino alcohols to access enantiopure piperidines and other nitrogen heterocycles. acs.orgub.edu

A powerful methodology involves the use of chiral aminoalcohol-derived oxazolopiperidone lactams. ub.edu These lactams undergo stereoselective alkylation and subsequent transformation to yield highly substituted, enantiopure piperidines. For example, a phenylglycinol-derived δ-lactam can be stereoselectively dialkylated to introduce a quaternary stereocenter. acs.org A subsequent two-step reductive process removes the chiral auxiliary to furnish enantiopure 3,3,5-trisubstituted piperidines. acs.orgub.edu While not starting directly from this compound, this process generates related acyclic intermediates like O-protected 5-hydroxypentanenitriles, which are then cyclized. acs.org The versatility of this approach allows for the synthesis of various stereoisomers by selecting the appropriate enantiomer of the starting amino alcohol. acs.org

Another modern approach to chiral piperidines is the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. dicp.ac.cn This method introduces a chiral primary amine to a pyridinium salt under reducing conditions, inducing chirality on the ring with high diastereoselectivity. dicp.ac.cn

Table 1: Synthesis of Enantiopure Substituted Piperidines from Chiral Lactam Precursors

| Starting Lactam Type | Key Transformation Steps | Product Type | Reference |

| Phenylglycinol-derived | 1. Stereoselective dialkylation at α-position | Enantiopure 3,3,5-trisubstituted piperidines | acs.orgub.edu |

| 2. Reductive removal of chiral inductor | |||

| Aminoindanol-derived | 1. Stereoselective dialkylation | Enantiopure 3,3,5-trisubstituted piperidines (access to different stereoisomers) | acs.org |

| 2. Reductive removal of chiral inductor |

Precursor for Optically Active Natural Products

The chiral hydroxypentanenitrile framework is a key component in the total synthesis of various natural products, particularly complex alkaloids. Acyclic chiral building blocks derived from the ring-opening of complex chiral lactams have proven instrumental in this field. ub.edu These building blocks, such as 4,4-disubstituted O-protected 5-hydroxypentanenitriles, contain the necessary carbon skeleton and stereochemistry to be elaborated into natural product targets. ub.edu

One significant application is the formal synthesis of alkaloids belonging to the leuconolam-leuconoxine-mersicarpine group. ub.edu The synthesis of Kerr's intermediate, an advanced precursor for these alkaloids, was achieved using an acyclic aminopentanol and a related O-protected hydroxynitrile. ub.edu These intermediates, featuring a crucial quaternary stereocenter, were generated via the stereocontrolled dialkylation of a phenylglycinol-derived oxazolopiperidone lactam. ub.edu The hydroxynitrile building block contains the required (R)-configuration at the quaternary center and the necessary functional groups for elaboration into the final indole-containing target molecule. ub.edu This strategy highlights how complex acyclic synthons, structurally related to this compound, are pivotal in the enantioselective synthesis of natural products. ub.edutdx.cat

Intermediates for Advanced Pharmaceutical and Agrochemical Syntheses

Optically active cyanohydrins like this compound are valuable intermediates for producing pharmaceutical and agrochemical compounds where specific stereochemistry is essential for biological activity. google.com The application of such chiral raw materials has become a cornerstone in the efficient synthesis of modern drugs and crop protection agents. proquest.com

This compound can be chemically modified to facilitate its incorporation into larger, more complex molecules. For instance, it can be reacted with 4-nitrobenzenesulfonyl chloride to produce a sulfonate ester. scribd.com This transformation activates the hydroxyl group, making it a better leaving group for subsequent nucleophilic substitution reactions, thereby expanding its synthetic utility. scribd.com

The chiral piperidine nucleus, accessible from hydroxynitrile precursors, is a key structural motif in numerous active pharmaceutical ingredients. researchgate.net For example, (S)-N-Boc-3-hydroxypiperidine is a critical chiral intermediate in the synthesis of ibrutinib, a kinase inhibitor used in cancer therapy. researchgate.net The demand for enantiopure intermediates like these underscores the importance of versatile chiral building blocks such as this compound and its derivatives in the pharmaceutical industry.

Five-Carbon Building Blocks with Defined Stereocenters

A key synthetic utility of this compound and its derivatives is their role as versatile five-carbon (C5) building blocks with a defined stereocenter. acs.org The ability to generate these linear fragments with precise stereocontrol is a significant advantage in multistep synthesis. acs.orgub.edu A powerful strategy for creating such building blocks involves the ring-opening of chiral cyclic scaffolds, which allows for the stereocontrolled installation of substituents that would be difficult to achieve in a flexible acyclic system. acs.orgub.edu

Phenylglycinol-derived oxazolopiperidone lactams are particularly effective for this purpose. ub.edu After stereoselective functionalization of the lactam ring, a reductive ring-opening reaction can be employed. The simultaneous reductive opening of the oxazolidine (B1195125) and piperidone rings, followed by cleavage of the chiral auxiliary, provides access to a range of acyclic C5 building blocks. acs.orgub.edu These products include 2,2,4-trisubstituted 5-amino-1-pentanols and 2,4,4-trisubstituted O-protected 5-hydroxypentanenitriles, all containing multiple, well-defined stereocenters. acs.orgub.edu

Table 2: Examples of Chiral Five-Carbon Building Blocks Derived from Chiral Lactam Ring-Opening

| Precursor Type | Ring-Opening/Cleavage Method | Resulting Building Block | Key Features | Reference |

| Dialkylated oxazolopiperidone lactam | LiNH₂BH₃ (reductive ring opening) followed by Na, liq. NH₃ (reductive cleavage) | 2,2,4-Trisubstituted 5-amino-1-pentanol | Tertiary and quaternary stereocenters | acs.org |

| Dialkylated oxazolopiperidone lactam | LiNH₂BH₃ (reductive ring opening) followed by I₂, aq. NH₃ (oxidative cleavage) | O-Protected 2,4,4-trisubstituted 5-hydroxypentanenitrile | Tertiary and quaternary stereocenters | acs.orgub.edu |

| Substituted oxazolopiperidone lactam | LiNH₂BH₃-promoted reductive opening | 5-Amino-pentanols | Quaternary stereocenter | ub.edu |

| Substituted oxazolopiperidone lactam | Oxidative removal of phenylethanol moiety | O-Protected 5-hydroxypentanoic acids and 5-hydroxypentanenitriles | Quaternary stereocenter | ub.edu |

Stereoselective Synthesis of Compounds with Quaternary Stereocenters

The construction of all-carbon quaternary stereocenters—carbon atoms bonded to four other carbon atoms—is a formidable challenge in organic synthesis. ub.eduresearchgate.net this compound and its derivatives are integral to methodologies designed to tackle this challenge. The stereocontrolled generation of these centers is often achieved within a rigid cyclic framework before being revealed in an acyclic product. ub.edu

The synthesis of chiral building blocks containing quaternary stereocenters often begins with chiral oxazolopiperidone lactams. acs.orgub.edu A key step is the stereoselective dialkylation at the carbon atom alpha to the lactam carbonyl group. acs.orgub.edu This sequence first introduces one substituent, and then a second one, to create the quaternary center with high stereocontrol. acs.org

For example, treatment of a lithiated phenylglycinol-derived lactam with an alkylating agent like allyl bromide proceeds stereoselectively. acs.org Subsequent deprotonation and reaction with a second alkylating agent generate the quaternary stereocenter. acs.org After this crucial center is formed, the lactam can be converted into an acyclic building block, such as an O-protected 4,4-disubstituted 5-hydroxypentanenitrile, via reductive ring-opening. ub.edu This strategy effectively transfers the stereochemical information from the chiral auxiliary to the final acyclic product, providing a reliable route to enantiopure compounds containing quaternary stereocenters. acs.orgub.edursc.org

Table 3: Stereoselective Alkylation for the Formation of Quaternary Stereocenters

| Lactam Substrate | Reagents for Dialkylation | Intermediate Product | Final Acyclic Product Type | Reference |

| Phenylglycinol-derived lactam | 1. LiHMDS, Allyl bromide | Allylated lactam | 5-Amino-1-pentanols and O-protected 5-hydroxypentanenitriles with a quaternary center | acs.org |

| 2. LiHMDS, MeI | Dialkylated lactam with quaternary center | |||

| Phenylglycinol-derived lactam | 1. LiHMDS, EtI | Ethylated lactam | 4,4-Disubstituted O-protected 5-hydroxypentanoic acids and nitriles | ub.edu |

| 2. LiHMDS, Propargyl bromide | Dialkylated lactam with quaternary center |

Analytical Methodologies for Enantiomeric Purity and Characterization

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are the cornerstone for determining the enantiomeric excess (e.e.) of chiral compounds like (R)-2-hydroxypentanenitrile. These techniques separate the enantiomers, allowing for their quantification.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile enantiomers. For the analysis of this compound, a chiral stationary phase (CSP) is utilized within the GC column. These CSPs are typically based on derivatives of cyclodextrins, which create a chiral environment where the enantiomers of the analyte can form transient diastereomeric complexes. gcms.cz The differential stability of these complexes leads to different retention times for the (R) and (S) enantiomers, enabling their separation and quantification. gcms.czed.gov

The determination of enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. nih.govlibretexts.org For instance, in the enzymatic reduction of 3-oxopentanenitrile, chiral GC analysis on a Chiraldex G-TA column was used to determine the enantiomeric excess of the resulting this compound. tandfonline.com The retention times for the (R) and (S) enantiomers were reported as 7.5 and 8.3 minutes, respectively, under specific conditions. tandfonline.com

Table 1: Chiral GC Conditions for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Chiraldex G-TA (0.25mm i.d. x 30 m) |

| Carrier Gas | Helium |

| Carrier Gas Pressure | 150 kPa |

| Injection Temperature | 200°C |

| Column Temperature | 115°C |

| Detector | FID |

| Detector Temperature | 200°C |

| Retention Time (R)-1 | 7.5 min |

| Retention Time (S)-1 | 8.3 min |

Data sourced from a study on the efficient preparation of (R)-3-hydroxypentanenitrile. tandfonline.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the determination of enantiomeric excess, particularly for less volatile or thermally labile compounds. Similar to chiral GC, chiral HPLC employs a chiral stationary phase to achieve enantioseparation. ajol.info Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used.

The enantiomeric excess is determined by comparing the peak areas of the two enantiomers. uma.es The development of laser-based polarimetric detectors for HPLC has further enhanced its capability, allowing for sensitive and accurate determination of enantiomeric purity, sometimes even without complete separation of the enantiomers. researchgate.netnih.gov Chiral HPLC is often used to monitor the progress of asymmetric reactions and to validate the enantiomeric purity of the final product. For example, the enantiomeric excess of related chiral cyanohydrins has been successfully determined using HPLC with a chiral column, such as a Chiralcel OD-H column. mdpi.com

Spectroscopic and Diffraction Methods for Stereochemical Assignment

While chromatographic techniques are excellent for determining the ratio of enantiomers, spectroscopic and diffraction methods are crucial for assigning the absolute configuration (R or S) of a chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. To determine the absolute configuration of a chiral alcohol like this compound, it is often converted into a pair of diastereomers by reacting it with a chiral derivatizing agent. A common agent for this purpose is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.gov

The reaction of the chiral alcohol with both (R)- and (S)-MTPA chlorides produces two diastereomeric esters. nih.govresearchgate.net These diastereomers are no longer mirror images and will exhibit different chemical shifts in their ¹H and ¹³C NMR spectra. rsc.org By analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the chiral center in the two diastereomeric esters, the absolute configuration of the original alcohol can be assigned based on Mosher's model. nih.govresearchgate.net This method has been successfully applied to determine the absolute configuration of various cyanohydrins. rsc.orgpsu.edu The diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting material, can be determined by integrating the signals of the diastereomers in the NMR spectrum. rsc.orgacs.org

X-ray Crystallography of Derivatives

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. wikipedia.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise arrangement of atoms and thus the absolute stereochemistry. wikipedia.org

Since this compound is a liquid at room temperature, it must first be converted into a crystalline derivative. This can be achieved by reacting it with a suitable achiral or chiral reagent to form a solid ester or other derivative. The absolute configuration of the derivative can then be determined by X-ray diffraction analysis, and by knowing the reaction mechanism, the configuration of the original this compound can be inferred. researchgate.net This method has been used to establish the absolute configuration of various chiral molecules, including derivatives of cyanohydrins. ekb.egresearchgate.net

Optical Rotation Measurements

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. jove.com The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). jove.comthieme-connect.de A polarimeter is used to measure the observed optical rotation. jove.com

The specific rotation [α] of a pure enantiomer is a constant. The enantiomeric excess (e.e.) of a mixture can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer using the formula: e.e. (%) = ([α]observed / [α]pure) x 100. jove.com For this compound, a negative specific rotation has been reported. For example, a sample with 85% e.e. showed a specific rotation of [α]D = +61.2° (c=1, CHCl₃) for its phenylacetoxy derivative, indicating the retention of the R-configuration during esterification. epo.org While useful, optical rotation measurements can be sensitive to impurities and experimental conditions, and are often used in conjunction with chromatographic methods for accurate e.e. determination. thieme-connect.de

Table 2: Reported Optical Rotation Data for this compound Derivatives

| Derivative | Enantiomeric Excess (e.e.) | Specific Rotation [α]D | Conditions |

|---|---|---|---|

| (R)-(Phenylacetoxy)pentanenitrile | 85% | +61.2° | c=1, CHCl₃ |

| (R)-(4-Nitrophenylacetoxy)pentanenitrile | 85% | +51.6° | Not specified |

Data sourced from a patent describing the preparation of optically active cyanohydrin derivatives. epo.org

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT) for Conformation and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of (R)-2-Hydroxypentanenitrile. rwth-aachen.de These calculations allow for the accurate determination of molecular geometries, conformational energies, and electronic properties that dictate the compound's reactivity.

Reactivity Studies: DFT calculations can elucidate the reaction mechanism for the formation of this compound from pentanal and a cyanide source. acs.org These studies compute the energy profile of the reaction pathway, including the transition states and intermediates. orgoreview.com For the base-catalyzed addition of cyanide to a carbonyl group, the mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide ion to form the cyanohydrin. orgoreview.com DFT calculations can quantify the activation barriers (ΔG‡) for these steps. rcsb.org Studies on related α-hydroxy ketones have used DFT to show how Lewis acids can activate the carbonyl group for nucleophilic attack, a principle that also applies to cyanohydrin formation. researchgate.net Furthermore, quantum chemical parameters derived from DFT, such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potentials, and atomic charges, can be used to predict the molecule's reactivity. ebi.ac.uk

Table 5.1.1: Predicted Physicochemical and Quantum Chemical Properties of 2-Hydroxypentanenitrile This table presents computationally predicted properties for 2-Hydroxypentanenitrile. Such data is foundational for further computational modeling.

| Property | Predicted Value | Source |

| Molecular Formula | C₅H₉NO | chemscene.com |

| Molecular Weight | 99.13 g/mol | chemscene.com |

| XlogP | 0.6 | uni.lu |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 44.02 Ų | chemscene.com |

| Monoisotopic Mass | 99.06841 Da | uni.lu |

| Predicted Collision Cross Section ([M+H]⁺) | 118.6 Ų | uni.lu |

This data is generated by computational models and provides estimated values.

Molecular Dynamics Simulations for Solvent Effects and Reaction Pathways

While quantum chemical calculations are excellent for studying molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior in an explicit solvent environment. nih.gov This is critical for understanding the synthesis of this compound, which often occurs in a biphasic aqueous-organic system.

Solvent Effects: MD simulations can model the explicit interactions between the reactants (pentanal, cyanide), the product (this compound), and the surrounding solvent molecules (e.g., water, diisopropyl ether). nih.gov These simulations reveal how the solvent influences the stability of reactants and transition states, thereby affecting reaction rates and equilibria. For cyanohydrin synthesis, MD studies have shown that the stability of catalytic species can be highly dependent on the polarity of the medium, which aligns with experimental observations that enantioselectivity is often highest under specific solvent conditions. nih.gov Simulations can track the organization of solvent molecules around the solute, providing insights into the solvation shell structure and its impact on the reaction. ekb.egresearchsquare.com

Reaction Pathways in Enzymes: In the context of biocatalysis, MD simulations are used to study the entire process of a substrate entering an enzyme's active site, binding, reacting, and the product being released. researchgate.net MD simulations of hydroxynitrile lyases (HNLs) have been used to understand the flexibility of the active site and how it accommodates various substrates. researchgate.netresearchgate.net These simulations can identify key conformational changes in the enzyme that are necessary for catalysis. researchgate.net For the synthesis of this compound, MD simulations could map the pathway of pentanal into the active site of an (R)-HNL and explore the free energy landscape of the subsequent nucleophilic attack by cyanide, providing a more complete and dynamic view of the catalytic cycle than static models alone.

In Silico Enzyme Modeling and Docking Studies for Biocatalysis

The enantioselective synthesis of this compound is efficiently catalyzed by (R)-selective hydroxynitrile lyases (HNLs), such as the enzyme from Prunus mume (PmHNL). pu-toyama.ac.jpresearchgate.net In silico modeling and docking are indispensable tools for understanding how these enzymes achieve their high stereoselectivity with aliphatic aldehydes like pentanal. frontiersin.orgnih.gov

Enzyme-Substrate Docking: Molecular docking is a computational technique used to predict the preferred orientation of a substrate when it binds to an enzyme's active site. uni-halle.de For (R)-HNLs, docking studies can model how pentanal fits into the catalytic pocket. The predicted binding mode can explain the enzyme's selectivity. For example, docking of the related substrate (R)-mandelonitrile into an R-selective HNL from a millipede revealed that the hydroxyl group forms hydrogen bonds with residues R38 and K117, while the nitrile group interacts with R38 and Y103. nih.govresearchgate.net Similarly, docking simulations of substrates into the R-selective HNL from Arabidopsis thaliana (AtHNL) suggested that the substrate binds in a mirror-image fashion compared to its binding in S-selective HNLs, with a catalytic histidine (His236) acting as a general base. rcsb.org These studies provide a strong basis for predicting that in the synthesis of this compound, the pro-R attack of the cyanide nucleophile is favored due to specific hydrogen bonding and steric constraints imposed by the active site residues.

Modeling Reaction Intermediates: Docking can also be used to model the binding of the product, this compound, within the active site. This helps to analyze the interactions that stabilize the product and to understand the mechanism of product release. Structural analysis of various HNLs complexed with their products or inhibitors has revealed a diversity of active site architectures that nevertheless share common features, such as a general base (often a histidine or serine residue) to deprotonate the cyanohydrin's hydroxyl group during the reverse reaction. nih.govresearchgate.net

Table 5.3.1: Substrate Scope of (R)-Hydroxynitrile Lyase from Prunus mume (PmHNL) with Aliphatic Aldehydes This table summarizes experimental results for the synthesis of various (R)-cyanohydrins catalyzed by PmHNL, demonstrating its utility for aliphatic substrates like pentanal (valeraldehyde). This type of data is often used to validate and guide in silico modeling studies.

| Aldehyde Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |

| Propanal | 85 | >99 | R |

| Butanal | 80 | >99 | R |

| Pentanal (Valeraldehyde) | 75 | >99 | R |

| Hexanal | 70 | >99 | R |

| Isovaleraldehyde | 65 | >99 | R |

| Data adapted from studies on PmHNL-catalyzed reactions. researchgate.net |

These computational approaches, from quantum mechanics to enzyme docking, provide a detailed, multi-scale understanding of this compound. They not only explain its inherent chemical properties but also rationalize the complex and highly selective biocatalytic pathways for its synthesis.

Future Perspectives in R 2 Hydroxypentanenitrile Research

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for the synthesis of (R)-2-hydroxypentanenitrile is a key area of future research. A primary focus is the use of hydroxynitrile lyases (HNLs), which catalyze the asymmetric addition of hydrogen cyanide to aldehydes. frontiersin.orguniovi.es Research is directed towards discovering new HNLs with improved stability and activity, particularly from plant sources like Passiflora edulis (PeHNL) and Bamarispermum montanum (BmHNL). frontiersin.org While many HNLs show a preference for aromatic aldehydes, the identification and engineering of HNLs that efficiently convert aliphatic aldehydes like butanal are crucial for the sustainable production of this compound. frontiersin.orguniovi.es

Another promising avenue is the exploration of chemoenzymatic processes. For instance, halohydrin dehalogenases are being investigated for their ability to catalyze the ring-opening of epoxides with nucleophiles like cyanide, offering an alternative enzymatic route to chiral cyanohydrins. researchgate.net The goal is to develop processes that operate under mild conditions, reduce waste, and utilize renewable resources, aligning with the principles of green chemistry. vapourtec.com

Exploration of Expanded Substrate Scope and Enzyme Promiscuity

Future investigations will likely focus on expanding the substrate repertoire of enzymes used in the synthesis of chiral hydroxynitriles. While hydroxynitrile lyases are known for their role in cyanohydrin synthesis, their potential to catalyze other C-C bond-forming reactions, such as the nitroaldol (Henry) reaction, is an area of growing interest. frontiersin.orgresearchgate.net This catalytic promiscuity could lead to the synthesis of a wider range of chiral building blocks from simple precursors.

The concept of "ancestral enzyme reconstruction" offers a novel strategy to enhance catalytic promiscuity. nih.govplos.org By resurrecting and studying ancient enzymes, researchers have found that these ancestral proteins often exhibit broader substrate specificity and can catalyze a wider range of reactions compared to their modern descendants. nih.govplos.org For example, a reconstructed ancestral HNL (HNL1) demonstrated higher promiscuity for ester hydrolysis compared to the modern HNL from the rubber tree (Hevea brasiliensis, HbHNL). plos.org Engineering modern enzymes based on the characteristics of these promiscuous ancestral enzymes could unlock new synthetic possibilities. researchgate.netengconfintl.org

| Enzyme Type | Natural Reaction | Promiscuous Reaction Example | Reference |

| Hydroxynitrile Lyase (HNL) | Cyanohydrin cleavage/formation | Ester hydrolysis, Nitro-aldol reaction | researchgate.netnih.govplos.org |

| Esterase | Ester hydrolysis | Hydroxynitrile cleavage | nih.gov |

Advanced Applications in Complex Chiral Molecule Construction

This compound is a recognized precursor for various complex chiral molecules. mdpi.comgoogle.com Future applications will likely see its integration into the synthesis of increasingly complex and biologically active compounds. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for diverse chemical modifications, making it a versatile starting material. researchgate.net

Research is expected to focus on utilizing this compound in the stereoselective synthesis of molecules with multiple chiral centers. mdpi.com For example, it can serve as a key intermediate in the synthesis of pyrethroid insecticides, where the precise stereochemistry is crucial for their biological activity. mdpi.com Furthermore, its role as a precursor to enantiopure 5-amino-1-pentanols and 5-hydroxypentanenitriles opens up pathways to a variety of substituted piperidines and other acyclic chiral building blocks. researchgate.netacs.org These building blocks are, in turn, valuable for the synthesis of natural products and pharmaceuticals. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The integration of biocatalysis with continuous flow chemistry and automated synthesis platforms represents a significant leap forward for the production of this compound and other chiral compounds. mdpi.combeilstein-journals.orgmpg.de Flow chemistry offers numerous advantages over traditional batch processes, including enhanced reaction control, improved safety when handling hazardous reagents like hydrogen cyanide, and easier scalability. vapourtec.commdpi.com

Automated flow systems can facilitate high-throughput screening of reaction conditions and catalysts, accelerating the optimization of synthetic routes. vapourtec.comrsc.org By combining enzymatic reactions within a continuous flow setup, it is possible to create multi-step syntheses that are highly efficient and produce minimal waste. beilstein-journals.orgmpg.de The development of automated platforms, potentially incorporating artificial intelligence for process optimization, will enable the rapid and reliable synthesis of complex molecules like small protein domains and other bioactive compounds, starting from simple building blocks like this compound. mpg.dersc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-Hydroxypentanenitrile, and what are their respective yields and enantiomeric excess values?

- Methodological Answer :

- Chemical Synthesis : A common method involves nucleophilic substitution or cyanohydrin formation. For example, Chandia et al. (2009) synthesized 2-hydroxypentanenitrile via a procedure yielding 95% as a yellow oil, though enantiomeric excess (ee) was not explicitly reported .

- Enzymatic Approaches : Nitrilase-catalyzed hydrolysis of prochiral nitriles can yield chiral hydroxynitriles. Substrate regioselectivity varies with enzyme source, as seen in nitrilase screening studies .

- Table :

| Method | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Chemical Synthesis | Not specified | 95 | Not reported | |

| Enzymatic Hydrolysis | Nitrilase | Variable | Enzyme-dependent |

Q. Which spectroscopic methods are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm structural integrity by matching shifts to literature data (e.g., Chandia et al. validated their product using NMR ).

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) to resolve enantiomers and quantify ee.

- Polarimetry : Measure optical rotation to infer enantiomeric composition, though this requires pure reference standards.

Q. What are the critical considerations for handling and storing this compound to prevent racemization or decomposition?

- Methodological Answer :

- Store under inert gas (e.g., N₂) at low temperatures (−20°C) to minimize oxidation.

- Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the nitrile group.

- Monitor stability via periodic NMR or HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data when using this compound as a substrate in nitrilase-catalyzed reactions?

- Methodological Answer :

- Variable Enzyme Sources : Screen nitrilases from diverse microbial hosts, as activity varies significantly (e.g., some enzymes show strong regioselectivity for 2- vs. 3-hydroxypentanenitrile) .

- Kinetic Profiling : Conduct Michaelis-Menten studies to compare substrate affinity () and turnover ().

- Structural Analysis : Use X-ray crystallography or molecular docking to identify active-site interactions influencing stereoselectivity.

Q. What experimental strategies can optimize the enantioselective synthesis of this compound using biocatalysts?

- Methodological Answer :

- Directed Evolution : Engineer nitrilases via iterative mutagenesis to enhance enantioselectivity.

- Reaction Engineering : Adjust pH, temperature, and co-solvents (e.g., ionic liquids) to favor the (R)-enantiomer.

- Cofactor Recycling : Pair nitrilases with dehydrogenase systems to maintain redox balance in multi-step pathways .

Q. How does the stereochemical configuration of 2-Hydroxypentanenitrile influence its reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates of (R)- and (S)-enantiomers using deuterated analogs.

- Computational Modeling : Perform density functional theory (DFT) calculations to analyze transition-state energetics and steric effects.

- Stereochemical Probes : Use chiral auxiliaries or catalysts to study configuration-dependent reactivity in asymmetric syntheses.

Q. What statistical methods are recommended for analyzing variability in enantiomeric excess measurements across multiple synthesis batches?

- Methodological Answer :

- ANOVA : Identify batch-to-batch variability sources (e.g., catalyst loading, temperature fluctuations).

- Control Charts : Monitor ee% trends over time to detect systematic errors.

- Multivariate Regression : Corolate ee% with reaction parameters (pH, solvent polarity) to optimize conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.